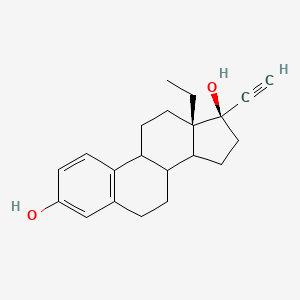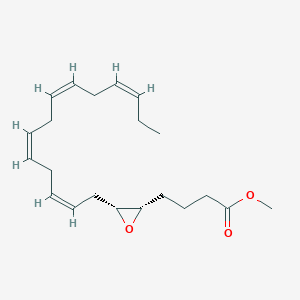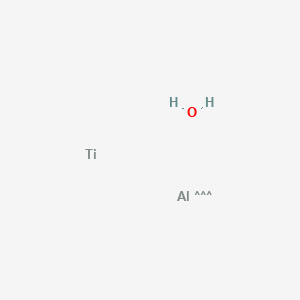
CID 156594511
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum titanium oxide (Al2TiO5) is a ceramic material known for its high refractoriness and excellent thermal shock resistance. It is composed of a mixture of alumina (Al2O3) and titania (TiO2), and it crystallizes in the orthorhombic space group Cmcm. This compound is characterized by its high melting point (over 1800°C) and anisotropic thermal expansion coefficients, making it suitable for applications requiring insulation and thermal shock resistance .
準備方法
Synthetic Routes and Reaction Conditions: Aluminum titanium oxide can be synthesized through reaction sintering of alumina and titania powders. The process involves multiple sintering stages. The first stage consists of sintering the starting powders, followed by a second sintering stage where the formation of Al2TiO5 begins at around 1380°C and completes at 1440°C . The reaction conditions, such as temperature and particle size of alumina, significantly influence the sintering and reaction processes .
Industrial Production Methods: In industrial settings, aluminum titanium oxide is produced by pressureless sintering of calcined alumina and rutile ore. The addition of rutile ore, which contains thermal stabilizers like Fe2O3, Al2O3, SiO2, ZrO2, and MgO, enhances the sinterability and thermo-mechanical properties of the resulting composites . This method is cost-effective and results in highly dense composites with improved thermal stability .
化学反応の分析
Types of Reactions: Aluminum titanium oxide primarily undergoes sintering reactions during its formation. The sintering process involves the diffusion of atoms at high temperatures, leading to the formation of a dense ceramic material .
Common Reagents and Conditions: The common reagents used in the synthesis of aluminum titanium oxide are alumina (Al2O3) and titania (TiO2). The reaction conditions include high temperatures ranging from 1380°C to 1440°C .
Major Products: The major product formed from the reaction between alumina and titania is aluminum titanium oxide (Al2TiO5). The addition of stabilizers like MgO, SiO2, and ZrO2 can further enhance the properties of the final product .
科学的研究の応用
Aluminum titanium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a catalyst support and in high-temperature reactions due to its thermal stability.
Biology and Medicine: Employed in biomedical implants and devices that require high thermal resistance.
Industry: Utilized in the production of components for internal combustion engines, exhaust port liners, and thermal barriers.
作用機序
The mechanism by which aluminum titanium oxide exerts its effects is primarily related to its thermal properties. The compound’s high melting point and low thermal expansion coefficient allow it to withstand extreme temperatures without significant deformation . The presence of an interconnected microcrack matrix in its structure helps in absorbing thermal stresses, thereby enhancing its thermal shock resistance .
類似化合物との比較
Aluminum titanium oxide can be compared with other ceramic materials such as:
Alumina (Al2O3): While alumina has high thermal stability, it lacks the thermal shock resistance of aluminum titanium oxide.
Titania (TiO2): Titania has good thermal properties but does not possess the same level of refractoriness and thermal shock resistance as aluminum titanium oxide.
Zirconia (ZrO2): Zirconia is known for its high fracture toughness and thermal stability, but aluminum titanium oxide offers better thermal shock resistance.
特性
分子式 |
AlH2OTi |
|---|---|
分子量 |
92.864 g/mol |
InChI |
InChI=1S/Al.H2O.Ti/h;1H2; |
InChIキー |
PLWRPSITPUVRGV-UHFFFAOYSA-N |
正規SMILES |
O.[Al].[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


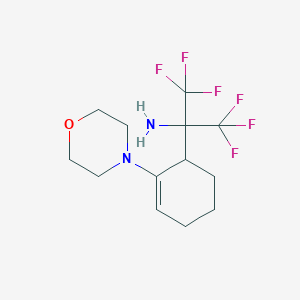
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
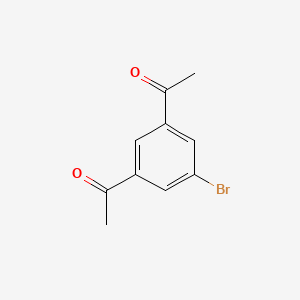
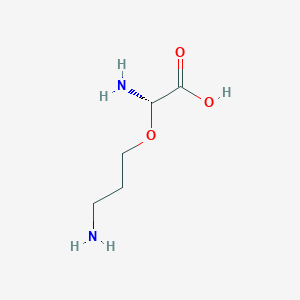

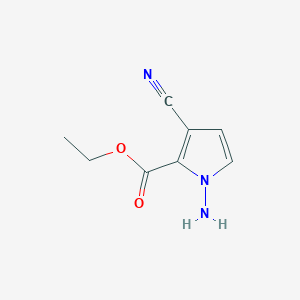
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)

